4-Cyano-3-ethoxybenzene-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
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Synthesis of Sulfonimidates Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates for accessing other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .
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Electrophilic Cyanide-Transfer Reagents The use of electrophilic cyanide-transfer reagents has become a versatile strategy to access important structural motifs in a complementary way compared to other methods . Over the last few years, a variety of different reagents have been very successfully employed for the cyanation of different nucleophiles .
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C–CN Bond Formation The use of cyanides for the construction of carbon–carbon bonds is one of the fundamental strategies in organic chemistry . The basic reactivity of simple cyanides allows for powerful nucleophilic substitution or addition reactions .
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Sulfur(VI)-Fluoride Exchange (SuFEx) Processes The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Among these, sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists .
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Transition-Metal-Catalysed Processes Employing non-sulfur-containing substrates has led to the development of transition-metal-catalysed processes based on palladium, copper, and nickel . Selectively manipulating molecules that already contain a sulfonyl fluoride group has also proved to be a popular tactic, with metal-catalysed processes again at the fore .
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pH-Responsive Hybrid Materials Compounds similar to “4-Cyano-3-ethoxybenzene-1-sulfonyl chloride” could potentially be used in the synthesis of tunable pH-responsive hybrid materials . These materials could have applications in various fields such as drug delivery, environmental remediation, and sensing .
properties
IUPAC Name |
4-cyano-3-ethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c1-2-14-9-5-8(15(10,12)13)4-3-7(9)6-11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZRNNXWVXSAOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-ethoxybenzene-1-sulfonyl chloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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